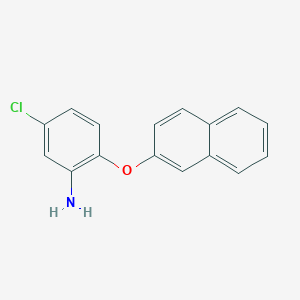![molecular formula C23H27N3OS B2474471 N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 361172-59-0](/img/structure/B2474471.png)
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C23H27N3OS and its molecular weight is 393.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Research has shown that adamantane derivatives exhibit significant antiviral activity. A study focusing on the synthesis of new adamantane derivatives demonstrated their efficacy against smallpox vaccine virus, highlighting the potential of adamantane-based compounds in antiviral therapies (Moiseev et al., 2012).
Material Science Applications
Adamantane and its derivatives have been utilized in the synthesis of new polyamides and polyimides, demonstrating high thermal stability and mechanical strength. These materials show promise for applications in high-performance polymers due to their unique structural properties (Chern et al., 1998); (Liaw & Liaw, 1999).
Antimicrobial Agents
The synthesis of 2-aminoadamantane derivatives has been explored for their potential as antimicrobial agents. Compounds synthesized from adamantane have shown marked bacteriostatic effects against various bacteria, indicating the utility of adamantane derivatives in developing new antimicrobial drugs (Eisa et al., 1990).
Hybrid Derivatives for Biological Applications
Adamantane-isothiourea hybrid derivatives have been synthesized and tested for their in vitro antimicrobial activity and in vivo hypoglycemic activities. These studies provide insight into the versatile applications of adamantane derivatives in both antimicrobial and metabolic disorder treatments (Al-Wahaibi et al., 2017).
Novel Synthesis Approaches
Research has also focused on novel synthesis methods for creating benzimidazole derivatives bearing the adamantane moiety, demonstrating the adaptability of adamantane-based compounds in creating a wide range of functionalized derivatives for further biological and chemical exploration (Soselia et al., 2020).
properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-14-2-4-18(5-3-14)26-21(19-12-28-13-20(19)25-26)24-22(27)23-9-15-6-16(10-23)8-17(7-15)11-23/h2-5,15-17H,6-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPULKLSDMPPKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

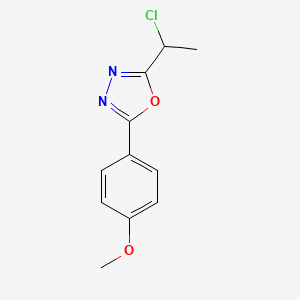
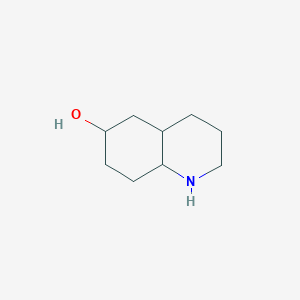
![3-allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474391.png)

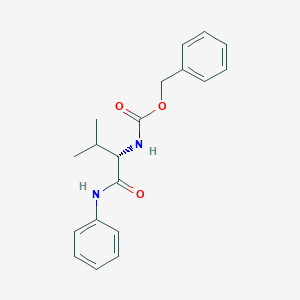
![2-[(4-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2474396.png)
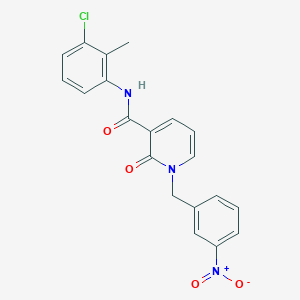
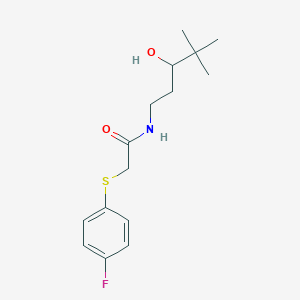

![2-{[(4-Fluorophenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2474407.png)
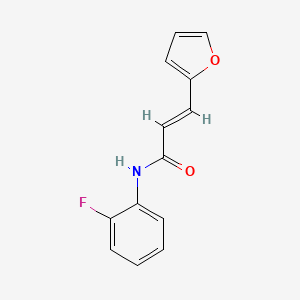
![5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole](/img/structure/B2474409.png)
![N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2474410.png)
